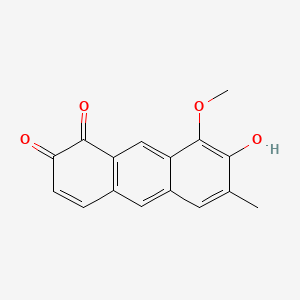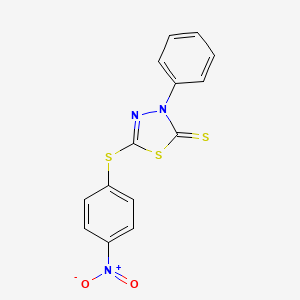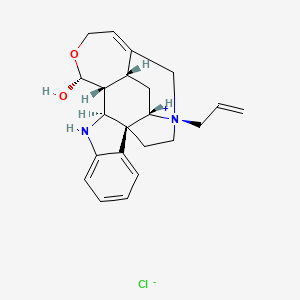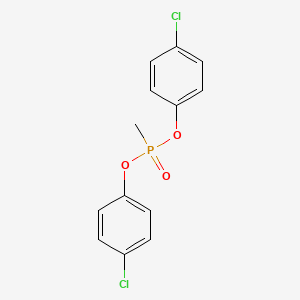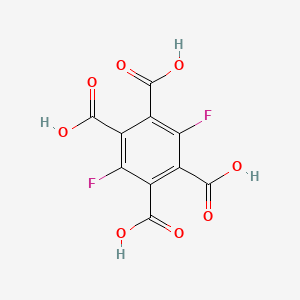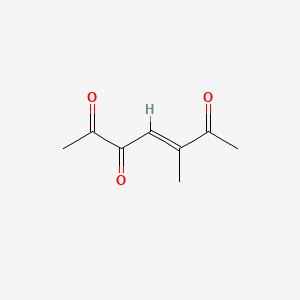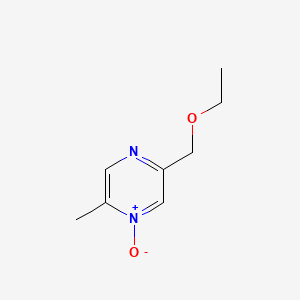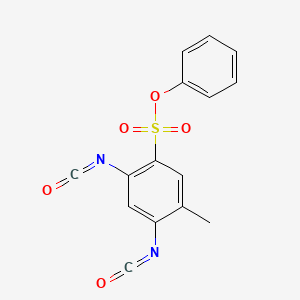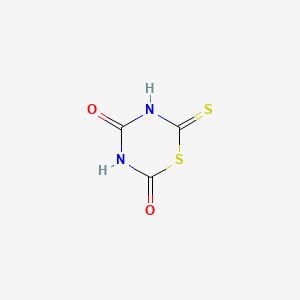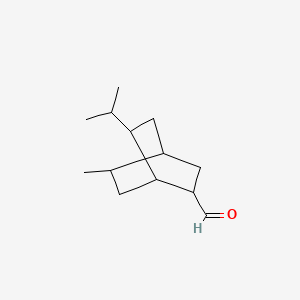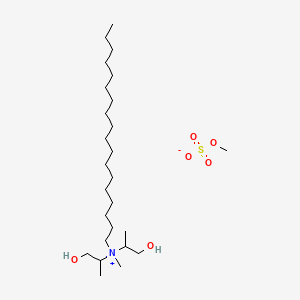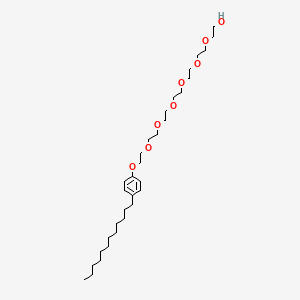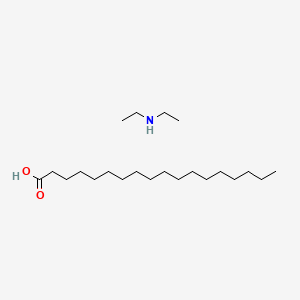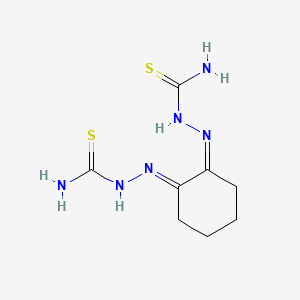
1,2-Cyclohexanedione dithiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanedione dithiosemicarbazone is an organic compound with the molecular formula C8H14N6S2 It is a derivative of 1,2-cyclohexanedione, where the dione is reacted with dithiosemicarbazide to form the dithiosemicarbazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedione dithiosemicarbazone can be synthesized through the reaction of 1,2-cyclohexanedione with dithiosemicarbazide. The reaction typically involves mixing equimolar amounts of 1,2-cyclohexanedione and dithiosemicarbazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanedione dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiosemicarbazone moiety to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedione dithiosemicarbazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-cyclohexanedione dithiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby blocking its activity . Additionally, the compound can generate reactive oxygen species, which can induce oxidative stress in cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexanedione: The parent compound, which lacks the dithiosemicarbazone moiety.
1,3-Cyclohexanedione: An isomer with different chemical properties and reactivity.
Dithiosemicarbazones: A class of compounds with similar functional groups but different core structures.
Uniqueness
1,2-Cyclohexanedione dithiosemicarbazone is unique due to its specific combination of the cyclohexanedione core and the dithiosemicarbazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
19901-06-5 |
|---|---|
Molekularformel |
C8H14N6S2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
[(Z)-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-3-1-2-4-6(5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+ |
InChI-Schlüssel |
KUFDKDMUQRYPCC-JTAXDKCCSA-N |
Isomerische SMILES |
C1CC/C(=N/NC(=S)N)/C(=N/NC(=S)N)/C1 |
Kanonische SMILES |
C1CCC(=NNC(=S)N)C(=NNC(=S)N)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


